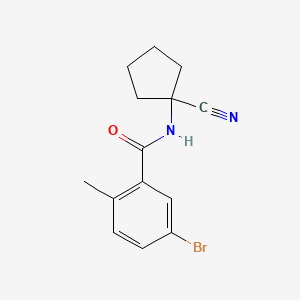

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .

Synthesis Analysis

The synthesis of a compound refers to the process or reaction used to produce it. This often involves reacting simpler substances together under specific conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, or how the compound behaves in different solvents .Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, and solubility. Chemical properties refer to how the compound reacts with other substances .Applications De Recherche Scientifique

Selenium-Containing Heterocycles Synthesis

Selenium-containing heterocycles have been synthesized from reactions involving N-phenylbenzamides, showcasing the potential of bromobenzamides in creating new chemical entities with possible applications in materials science and pharmaceutical chemistry (Zhou, Linden, & Heimgartner, 2000).

Metabolites of Antipsychotic Benzamide Remoxipride

Studies on the synthesis of metabolites related to the antipsychotic benzamide Remoxipride illustrate the utility of bromobenzamides in understanding the metabolic pathways and pharmacokinetics of therapeutic compounds (Gawell, Hagberg, Högberg, & Widman, 1989).

Antidopaminergic Properties of Benzamides

Research into the antidopaminergic properties of benzamides, including their synthesis and potential as antipsychotic agents, indicates a scientific interest in exploring the biochemical and pharmacological properties of these compounds, contributing to our understanding of neurotransmitter systems (Högberg, Ström, Hall, & Ögren, 1990).

Enantioselective Synthesis of Tetrahydroisoquinolines

The enantioselective synthesis of 4-substituted 1,2,3,4-tetrahydroisoquinolines from bromobenzamides demonstrates the role of these compounds in stereoselective organic synthesis, contributing to the field of chiral drug development and materials chemistry (Belvisi, Gennari, Poli, Scolastico, & Salom, 1993).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Nitrogen mustard analogues derived from bromobenzamides have been evaluated as candidate prodrugs for GDEPT, illustrating the potential of these compounds in developing targeted cancer therapies (Friedlos, Denny, Palmer, & Springer, 1997).

Assembly of Substituted 3-methyleneisoindolin-1-ones

The assembly of substituted 3-methyleneisoindolin-1-ones via a catalyzed domino reaction process highlights the synthetic versatility of bromobenzamides, with potential implications in the synthesis of complex organic molecules for materials and pharmaceutical applications (Li, Wang, Zhang, Jiang, & Ma, 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c1-10-4-5-11(15)8-12(10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEBVFQIFMMCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)NC2(CCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2746654.png)

![N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746671.png)